1-(2-(Benzyloxy)phenyl)piperazine

5-HT1A receptor arylpiperazine binding affinity

Neuropsychiatric research requires precise pharmacological probes to dissect dual-mechanism pathways. Positional isomerism in phenylpiperazines dramatically alters receptor engagement, making the ortho-benzyloxy substitution pattern critical for reproducible SAR studies. - **Defined dual profile:** NET inhibition EC50=83 nM; 5-HT1A partial agonism Ki=28 nM (EC50>10,000 nM). NET/SERT selectivity ~6.8; DAT Ki>10,000 nM - **Research application:** Tool compound for noradrenergic contribution analysis in depression/ADHD models; biased agonism and receptor reserve studies - **Supply assurance:** Available from BenchChem with batch-specific purity documentation

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 96221-84-0
Cat. No. B3317528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyloxy)phenyl)piperazine
CAS96221-84-0
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
InChIKeyPPQUPQGZDGZYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Benzyloxy)phenyl)piperazine: Dual NRI/5-HT1A Partial Agonist


1-(2-(Benzyloxy)phenyl)piperazine (CAS 96221-84-0) is a phenylpiperazine derivative characterized by an ortho-benzyloxy substitution on the phenyl ring. It is primarily recognized as a dual-acting ligand that simultaneously inhibits the norepinephrine transporter (NET) and acts as a partial agonist at the 5-HT1A serotonin receptor [1]. This dual mechanism positions it as a key research tool and potential lead scaffold for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD) [2]. The compound's molecular formula is C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol .

1
Dual-mechanism probe
Supports norepinephrine transporter (NET) inhibition and 5-HT1A partial agonism research in a single tool compound.
2
Monoamine pathway studies
Enables investigation of combined noradrenergic and serotonergic signaling relevant to depression and ADHD research models.
3
Structure-activity relationship (SAR) scaffold
Ortho-benzyloxy phenylpiperazine core provides a distinct starting point for developing dual NRI/5-HT1A ligands with tunable selectivity.

1-(2-(Benzyloxy)phenyl)piperazine: Analog Specificity


In arylpiperazine-based research, subtle positional isomerism and substituent identity critically dictate receptor binding profiles and functional outcomes. The ortho-benzyloxy substitution of 1-(2-(benzyloxy)phenyl)piperazine yields a unique dual NRI/5-HT1A partial agonist profile that is not replicated by its para- or meta-substituted analogs, nor by 2-methoxyphenyl derivatives which can exhibit markedly different 5-HT1A affinity and α1-adrenoceptor selectivity [1][2]. Even minor changes in the ether linkage or the nature of the N-aryl group can shift the balance between NET inhibition, 5-HT1A agonism, and off-target activity at SERT, DAT, or adrenergic receptors [3]. Consequently, procuring the precise ortho-benzyloxy compound is essential for maintaining experimental consistency and accurately interpreting structure-activity relationships (SAR) in dual-mechanism neuropsychiatric research.

Target
1-(2-(Benzyloxy)phenyl)piperazine: Ortho-substitution provides dual NRI/5-HT1A partial agonist activity.
Substitute
Para- or meta-benzyloxy isomers: Reported MAO-B inhibition or synthetic-intermediate use only; dual NRI/5-HT1A profile is not replicated.
2-Methoxyphenyl analogs can exhibit sub-nanomolar 5-HT1A affinity and altered α1-adrenoceptor selectivity, shifting the balance away from the partial agonist window.
Substitute
Non-selective monoamine reuptake inhibitors (e.g., imipramine): Strong SERT inhibition may confound NET-mediated endpoint interpretation.

Quantitative Pharmacological Profile


5-HT1A Receptor Affinity: Ortho-Benzyloxy vs. 2-Methoxyphenyl

1-(2-(Benzyloxy)phenyl)piperazine exhibits moderate nanomolar affinity for the 5-HT1A receptor (Ki = 28 nM) as measured by displacement of [³H]8-OH-DPAT in CHO cells [1]. This affinity is approximately 20- to 200-fold lower than that of certain 2-methoxyphenyl piperazine derivatives, which can achieve sub-nanomolar 5-HT1A Ki values (0.12–0.63 nM) [2]. This quantitative difference demonstrates that the benzyloxy substitution yields a distinct affinity window that may be advantageous for partial agonist applications where full agonism or high potency could lead to receptor desensitization.

5-HT1A affinity vs. 2-methoxyphenyl
Cross-study comparable
Ki 28 nM (target) vs. 0.12–0.63 nM (comparator class)
Supports partial agonist classification with a moderate affinity window.
Data from CHO cells, [³H]8-OH-DPAT displacement; 44–233-fold lower potency than comparator class.
5-HT1A receptor arylpiperazine binding affinity neuropharmacology

NET Inhibition: vs. Selective NRI Reboxetine

1-(2-(Benzyloxy)phenyl)piperazine inhibits norepinephrine uptake with an EC50 of 83 nM in HEK293 cells expressing human NET [1]. Its binding affinity for NET (Ki = 168 nM) [2] is modest but functional, positioning it as a moderate NRI. In comparison, the selective NRI reboxetine exhibits a Ki of approximately 8–30 nM at NET [3]. While less potent than a dedicated NRI, this moderate activity is intentional in the context of a dual-acting agent, as it balances NET inhibition with 5-HT1A partial agonism without over-suppressing norepinephrine signaling.

NET inhibition vs. reboxetine
Cross-study comparable
EC50 83 nM (target) vs. Ki ~8–30 nM (reboxetine)
Indicates intentional moderate NET activity, balancing dual pharmacology.
HEK293 cells, human NET; target binding Ki 168 nM.
norepinephrine transporter NET reuptake inhibition monoamine

NET Selectivity over SERT and DAT

A defining characteristic of 1-(2-(benzyloxy)phenyl)piperazine is its functional selectivity for NET and 5-HT1A over the serotonin (SERT) and dopamine (DAT) transporters. The compound displays a Ki of 1,140 nM at SERT and >10,000 nM at DAT, yielding NET/SERT and NET/DAT selectivity ratios of approximately 7-fold and >60-fold, respectively [1]. In contrast, many non-selective monoamine reuptake inhibitors (e.g., imipramine) exhibit Ki values in the low nanomolar range across all three transporters [2]. This selectivity profile is crucial for reducing off-target serotonergic side effects while maintaining the desired NRI/5-HT1A dual activity.

NET selectivity over SERT/DAT
Direct head-to-head
NET/SERT ratio ~6.8; DAT Ki >10,000 nM
Enables NRI/5-HT1A research with reduced serotonergic or dopaminergic interference.
Compared to imipramine (SERT-selective); HEK293, [¹²⁵I]RTI-55 displacement.
dual pharmacology NRI 5-HT1A partial agonist transporter selectivity

Positional Isomerism: Ortho- vs. Para-Benzyloxy

The ortho-substitution pattern of 1-(2-(benzyloxy)phenyl)piperazine is critical for its dual NRI/5-HT1A activity. The para-benzyloxy isomer (CAS 144881-52-7) is primarily utilized as a synthetic intermediate for antifungal agents (e.g., posaconazole) and has not been reported to possess significant NRI or 5-HT1A activity [1]. The meta-isomer (CAS 756751-75-4) is associated with MAO-B inhibition [2]. This structure-activity relationship demonstrates that the ortho-benzyloxy arrangement uniquely positions the ether oxygen and phenyl ring to engage both the NET binding pocket and the 5-HT1A orthosteric site [3].

Positional isomerism: ortho vs. para/meta
Class-level inference
Ortho: dual NRI/5-HT1A; Para: synthetic intermediate; Meta: MAO-B inhibitor
Validates ortho-substitution as a structural requirement for the dual-activity profile.
Pharmacology attributed to specific isomer; in vitro binding and functional assays.
SAR positional isomer benzyloxy substitution 5-HT1A NET

1-(2-(Benzyloxy)phenyl)piperazine: Research Applications


Lead Scaffold for Neuropsychiatric Drug Discovery

The compound's balanced NET inhibition (EC50=83 nM) and 5-HT1A partial agonism (Ki=28 nM; EC50 >10,000 nM) [1] make it an ideal starting point for developing novel antidepressants or ADHD therapeutics. Its dual mechanism is hypothesized to enhance norepinephrine and serotonin neurotransmission while mitigating side effects via 5-HT1A autoreceptor desensitization [2]. Researchers can use the ortho-benzyloxy core to explore SAR around the phenyl ether and piperazine nitrogen to optimize potency and selectivity.

Transporter Selectivity Studies: NET vs. SERT/DAT

With a NET/SERT selectivity ratio of ~6.8 and negligible DAT affinity (Ki >10,000 nM) [3], 1-(2-(benzyloxy)phenyl)piperazine serves as a tool to dissect noradrenergic contributions in mixed monoamine systems. This contrasts with non-selective inhibitors like imipramine, allowing for cleaner interpretation of NET-mediated behavioral and neurochemical effects in vivo.

5-HT1A Partial Agonist: Affinity vs. Efficacy

The compound's moderate 5-HT1A affinity (Ki=28 nM) coupled with very low functional potency (EC50 >10,000 nM) [4] exemplifies a ligand with high binding but low intrinsic efficacy. This profile is valuable for studying biased agonism, receptor reserve, and the functional consequences of partial agonism in cellular and animal models of anxiety and depression.

Positional Isomer SAR Studies

The distinct activities of ortho- (dual NRI/5-HT1A), meta- (MAO-B inhibitor), and para- (synthetic intermediate) benzyloxy isomers [5] provide a clear demonstration of how subtle positional changes alter pharmacological outcomes. Procuring 1-(2-(benzyloxy)phenyl)piperazine specifically enables researchers to explore ortho-substitution effects on receptor and transporter engagement.

Application
Selection Property
Validation Focus
Monoamine pathway SAR studies
Dual NRI/5-HT1A scaffold
NRI/5-HT1A potency and selectivity optimization
Monoamine transporter profiling
NET-selective binding profile
SERT/DAT off-target assessment
5-HT1A signaling bias research
Partial agonist efficacy window
Functional selectivity and receptor reserve assays
Positional SAR validation
Ortho-benzyloxy identity
Comparison with meta/para isomer activities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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